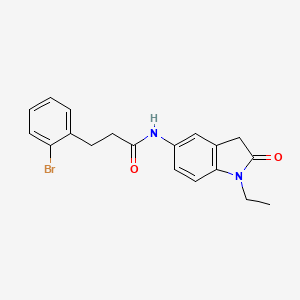
3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is an organic compound that features a bromophenyl group and an indolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolinone core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the bromophenyl group: This step might involve a halogenation reaction using bromine or a brominating agent.
Amide bond formation: The final step could involve coupling the bromophenyl derivative with the indolinone core using amide bond-forming reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indolinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the indolinone structure.
Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but might include various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide could have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development.
Biological Studies: Investigating its effects on biological pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The specific molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
- 3-(2-fluorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide might confer unique electronic properties, affecting its reactivity and biological activity compared to its chloro- and fluoro- analogs.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-22-17-9-8-15(11-14(17)12-19(22)24)21-18(23)10-7-13-5-3-4-6-16(13)20/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBLXARKNURGJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2409559.png)
![N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2409553.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2409554.png)
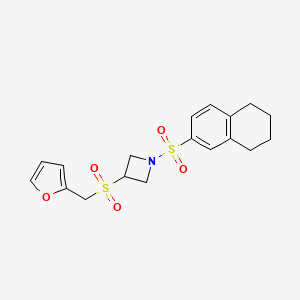


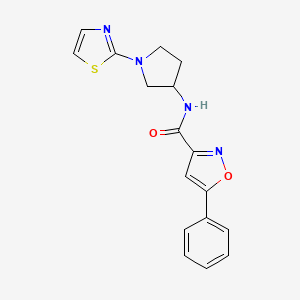
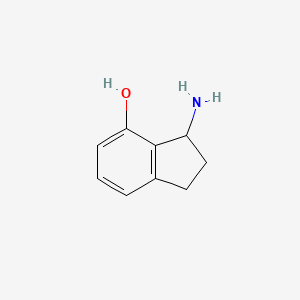

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2409562.png)
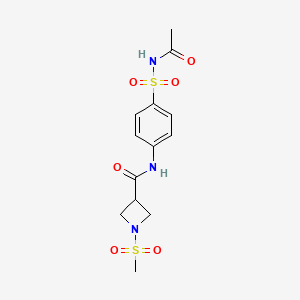
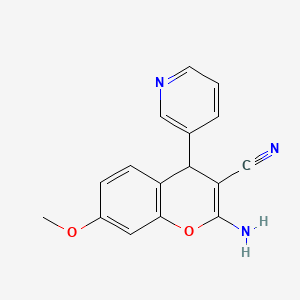
![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)
